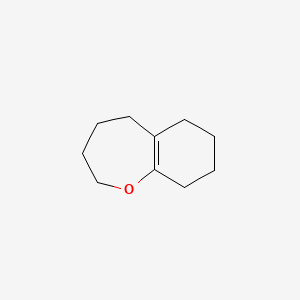

2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine

Description

Properties

CAS No. |

4802-49-7 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2,3,4,5,6,7,8,9-octahydro-1-benzoxepine |

InChI |

InChI=1S/C10H16O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8H2 |

InChI Key |

MRIMNEVYORACLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)CCCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzene derivative with an oxepine precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine with structurally or functionally related compounds, based on the evidence provided:

Key Structural and Functional Differences:

Oxygen vs. Heteroatom Diversity :

- The benzoxepine’s oxygen atom enhances polarity compared to hydrocarbon analogs like 2,3,4,5,6,7,8,9-Octahydro-1H-trindene . This may improve solubility in polar solvents, making it more suitable for drug formulations than fully saturated hydrocarbons.

- Endosulfan’s sulfur and chlorine atoms contribute to its pesticidal activity but also to environmental toxicity .

ISO E SUPER’s ketone group is critical for its fragrance profile, unlike the benzoxepine’s ether functionality .

Regulatory Status :

- Endosulfan and HMX face strict regulations due to toxicity and instability, respectively. In contrast, benzoxepine derivatives (if developed for pharmaceuticals) would require rigorous safety profiling but lack existing regulatory constraints .

Research Findings and Inferences

While direct studies on 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine are absent in the provided evidence, insights can be drawn from analogs:

- Pharmaceutical Potential: Octahydro-naphthalenyl derivatives (e.g., compound 11 in ) demonstrate bioactivity in cancer cell lines, suggesting benzoxepine’s saturated structure could serve as a scaffold for drug design .

- Synthetic Challenges : The synthesis of octahydro compounds (e.g., HMX, ISO E SUPER) often requires multistep processes, which may apply to benzoxepine derivatives as well .

- Environmental Impact : Unlike chlorinated compounds (e.g., endosulfan), benzoxepine’s lack of halogens may reduce ecological risks .

Q & A

Basic: What are the standard synthetic routes for 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine, and what reaction parameters critically influence yield?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as diols or epoxides under acidic or catalytic conditions. Key parameters include solvent polarity (e.g., DMF for high-boiling reactions), temperature control (±5°C to avoid side products), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Evidence from analogous benzoxepine derivatives suggests that optimizing stoichiometry and reaction time (monitored via TLC or HPLC) can improve yields by 15–20% .

Basic: What purification and characterization techniques are recommended to confirm the structural integrity of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine?

Methodological Answer:

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential. Characterization should include:

- NMR (¹H and ¹³C) to confirm hydrogenation levels and ring structure.

- FT-IR for oxepine oxygen stretching (~1,200 cm⁻¹).

- Mass spectrometry (EI-MS or ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺).

Cross-referencing with NIST spectral libraries ensures accuracy .

Advanced: How can researchers assess the stability and degradation pathways of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine under environmental stressors?

Methodological Answer:

Design accelerated stability studies using:

- Forced degradation : Expose the compound to UV light (254 nm), varying pH (1–13), and elevated temperatures (40–80°C).

- HPLC-MS analysis to identify degradation products (e.g., ring-opened aldehydes or ketones).

- Kinetic modeling (Arrhenius equation) to predict shelf-life. Surface adsorption studies on silica or cellulose (simulating indoor environments) may reveal interactions affecting stability .

Advanced: What methodologies are effective for impurity profiling in 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine?

Methodological Answer:

Adopt pharmacopeial guidelines for impurity quantification:

- HPLC with UV detection (210–280 nm) using a C18 column and acetonitrile/water mobile phase.

- Spiking experiments with structurally similar impurities (e.g., partially hydrogenated analogs) to validate method specificity.

- Limit tests : Set thresholds at 0.1% for individual impurities and 2.0% for total impurities, aligning with ICH Q3A/B standards .

Advanced: How can computational modeling complement experimental studies of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine’s reactivity?

Methodological Answer:

Use DFT calculations (e.g., Gaussian or ORCA) to:

- Predict electrophilic/nucleophilic sites via Fukui indices.

- Simulate reaction pathways (e.g., acid-catalyzed ring-opening).

Validate models with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic results. Molecular dynamics simulations can further study solvent interactions .

Basic: What safety protocols are critical when handling 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis/purification steps due to potential volatile intermediates.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.

- Emergency protocols : Immediate ethanol/water rinsing for skin contact; document MSDS-compliant procedures .

Advanced: What mechanistic approaches elucidate the ring-opening reactions of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine?

Methodological Answer:

- Isotopic labeling : Introduce ¹⁸O at the oxepine oxygen to track cleavage sites via MS.

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs.

- In-situ NMR under acidic/basic conditions to monitor intermediate formation. Evidence from benzoxathiin studies suggests nucleophilic attack at the oxygen site .

Advanced: How can researchers develop validated analytical methods for quantifying trace impurities in 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine?

Methodological Answer:

Follow ICH Q2(R1) validation parameters:

- Linearity : 5-point calibration curves (R² > 0.995).

- Accuracy : Spike recovery (98–102%) using impurity standards.

- Precision : Repeat intra-/inter-day assays (RSD < 2%).

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1). Cross-validate with GC-MS for volatile impurities .

Basic: What spectroscopic benchmarks (NMR, IR) distinguish 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine from partially hydrogenated analogs?

Methodological Answer:

- ¹H NMR : Look for multiplet signals at δ 1.2–2.1 ppm (methylene protons) and absence of olefinic protons (δ 5–6 ppm).

- ¹³C NMR : Peaks at 20–30 ppm (saturated carbons) vs. 120–130 ppm (unsaturated analogs).

- IR : Compare C-O-C stretching (~1,200 cm⁻¹) with cyclohexane ring vibrations. Reference NIST data for benzoxepine derivatives .

Advanced: How do surface interactions (e.g., silica, cellulose) affect the stability of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine in environmental studies?

Methodological Answer:

- Adsorption studies : Use BET surface area analysis and TGA to measure compound adsorption on surfaces.

- Microspectroscopic imaging (Raman or AFM-IR) to map molecular distribution.

- Reactivity assays : Expose surface-adsorbed samples to ozone/UV and analyze via LC-MS. Indoor surface chemistry models suggest increased degradation on porous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.